

Application Notes and Protocols for PF-431396 in Murine In Vivo Models

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Compound of Interest

Compound Name: PF-431396

Cat. No.: B1679699

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Abstract

These application notes provide detailed protocols for the in vivo administration of **PF-431396**, a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2), in various mouse models. The provided information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of **PF-431396** in oncology and inflammatory disease models. This document includes recommended dosing regimens, administration routes, and detailed experimental procedures for allergic inflammation and acute myeloid leukemia (AML) xenograft models. Additionally, a comprehensive overview of the FAK signaling pathway is presented to provide a mechanistic context for the action of **PF-431396**.

Introduction

PF-431396 is a small molecule inhibitor that targets FAK and PYK2, kinases that play crucial roles in cell adhesion, migration, proliferation, and survival.^{[1][2]} Dysregulation of the FAK signaling pathway is implicated in the progression of various cancers and inflammatory conditions, making it a compelling target for therapeutic intervention.^{[3][4]} Preclinical evaluation of **PF-431396** in relevant animal models is a critical step in its development as a potential therapeutic agent. This document outlines established protocols for in vivo studies in mice, ensuring reproducibility and comparability of results.

Data Presentation

Table 1: In Vivo Dosing of PF-431396 in Mouse Models

Mouse Model	Dosing Regimen	Administration Route	Frequency	Duration	Reference
Passive Cutaneous Anaphylaxis (PCA)	50 mg/kg	Oral Gavage	Single dose	1 hour prior to antigen challenge	[5]
Active Systemic Anaphylaxis (ASA)	50 mg/kg	Oral Gavage	Daily	For the duration of the sensitization period	[5]
Allergic Conjunctivitis (AC)	50 mg/kg	Oral Gavage	Daily	For the duration of the induction period	[5]
Acute Myeloid Leukemia (AML) Xenograft	Not explicitly stated, but daily oral gavage was used	Oral Gavage	Daily	Study duration	[6]

Experimental Protocols

Allergic Inflammation Models

This model evaluates the effect of **PF-431396** on IgE-mediated mast cell degranulation and subsequent vascular permeability.

Materials:

- BALB/c mice (female, 6-8 weeks old)
- Anti-dinitrophenyl (DNP)-IgE antibody

- DNP-human serum albumin (HSA)
- Evans blue dye
- **PF-431396**
- Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

- Sensitization: Anesthetize mice and intradermally inject 20 μ L of anti-DNP-IgE (0.5 μ g) into the pinna of one ear.
- Treatment: 23 hours after sensitization, administer **PF-431396** (50 mg/kg) or vehicle via oral gavage.
- Challenge: 1 hour after treatment (24 hours after sensitization), intravenously inject 200 μ L of DNP-HSA (1 mg/mL) mixed with 1% Evans blue dye.
- Evaluation: 30-60 minutes after the challenge, sacrifice the mice and dissect the ears.
- Quantification:
 - Measure ear thickness using a micrometer.
 - Extract Evans blue dye from the ear tissue using formamide and measure the absorbance at 620 nm.

This model assesses the impact of **PF-431396** on a systemic allergic reaction.

Materials:

- BALB/c mice (female, 6-8 weeks old)
- Ovalbumin (OVA)
- Aluminum hydroxide (Alum)
- **PF-431396**

- Vehicle

Procedure:

- Sensitization: On days 0 and 7, intraperitoneally inject mice with 10 µg of OVA emulsified in 2 mg of alum.
- Treatment: Administer **PF-431396** (50 mg/kg) or vehicle daily via oral gavage starting from day 0 until the day of challenge.
- Challenge: On day 14, intravenously inject 100 µg of OVA.
- Evaluation: Monitor rectal temperature every 10 minutes for at least 60 minutes. A drop in body temperature indicates an anaphylactic reaction.

This model is used to evaluate the effect of **PF-431396** on ocular allergic inflammation.

Materials:

- BALB/c mice (female, 6-8 weeks old)
- Short ragweed (SRW) pollen
- Aluminum hydroxide (Alum)
- **PF-431396**
- Vehicle

Procedure:

- Sensitization: On day 0, sensitize mice by subcutaneous injection of 100 µg of SRW pollen mixed with 1 mg of alum.
- Treatment: Administer **PF-431396** (50 mg/kg) or vehicle daily via oral gavage starting from day 13.

- Challenge: From day 14 to day 18, induce allergic conjunctivitis by applying a topical solution of SRW pollen (1 mg/mL) to the conjunctival sac of both eyes.
- Evaluation: On day 18, 20 minutes after the final challenge, score the clinical signs of conjunctivitis (e.g., redness, swelling, discharge).

Acute Myeloid Leukemia (AML) Xenograft Model[6][8]

This model is used to assess the anti-tumor efficacy of **PF-431396** in a human leukemia context.

Materials:

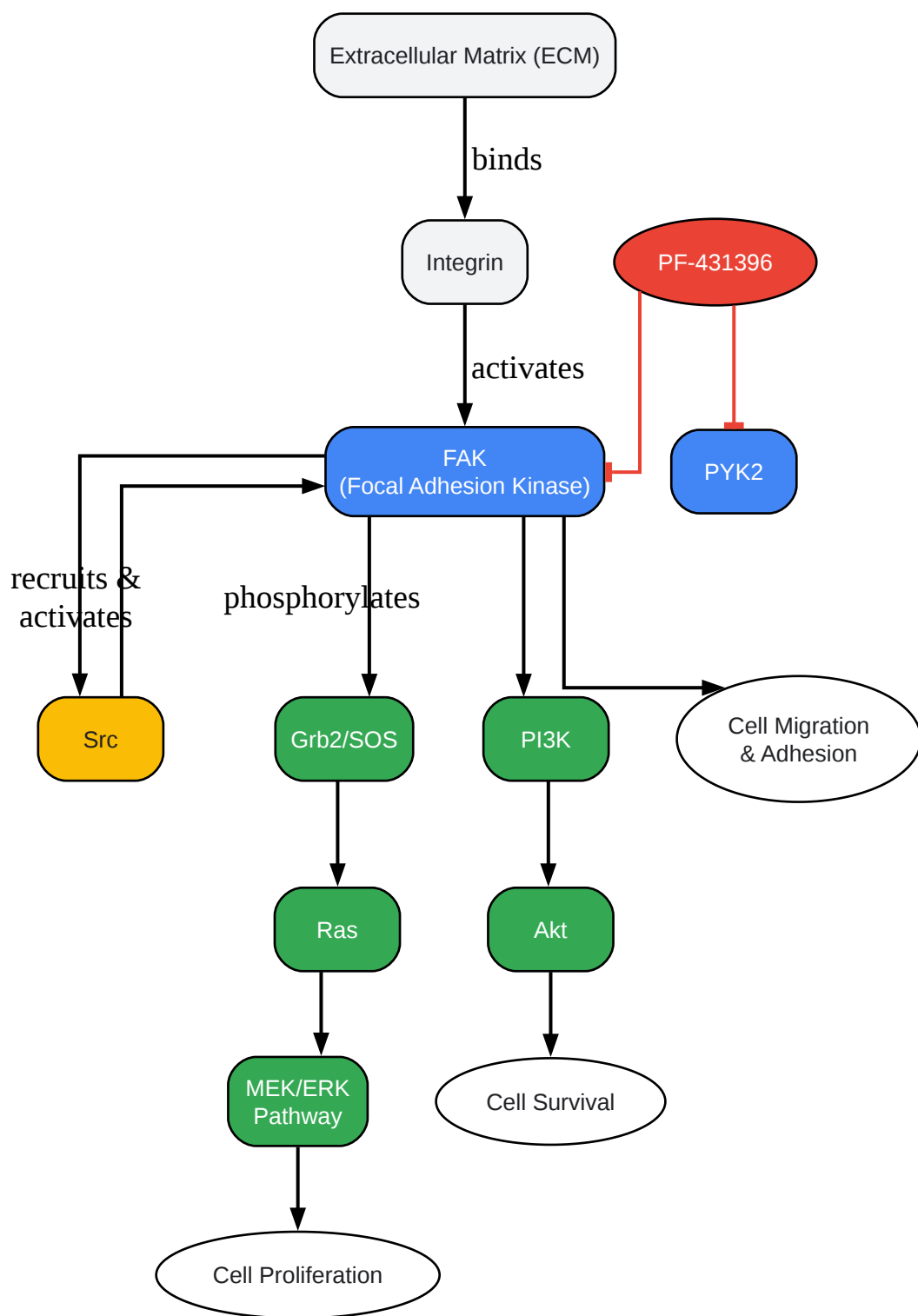
- Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
- Human AML cell line (e.g., MV4-11)
- **PF-431396**
- Vehicle

Procedure:

- Cell Implantation: Intravenously inject 1×10^6 MV4-11 human AML cells into the tail vein of each mouse.
- Tumor Engraftment Monitoring: Monitor tumor engraftment by weekly peripheral blood analysis for human CD45+ cells via flow cytometry, starting 3-4 weeks post-injection.[7]
- Treatment Initiation: Once engraftment is confirmed (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment and control groups.
- Administration: Administer **PF-431396** or vehicle daily via oral gavage. The exact dosage should be optimized based on tolerability and efficacy studies, but daily oral administration has been utilized.[6]
- Efficacy Evaluation:

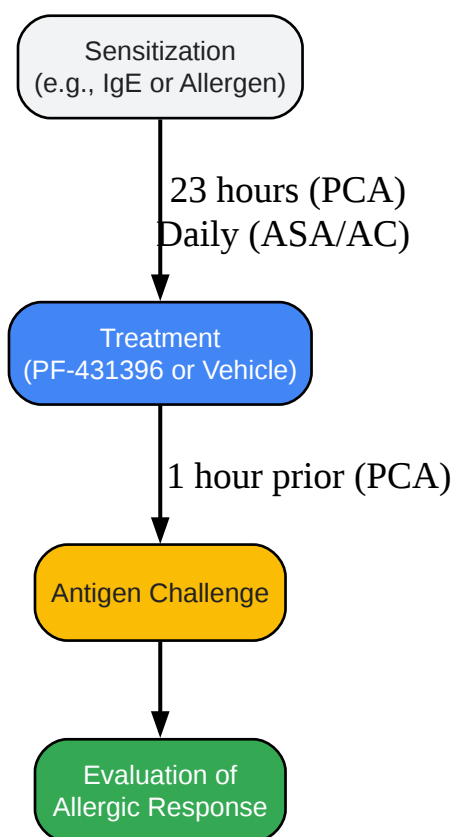
- Monitor tumor burden by quantifying human CD45+ cells in peripheral blood weekly.
- Monitor overall health and body weight of the mice.
- At the end of the study, harvest bone marrow and spleen to determine tumor load.
- Survival can be used as a primary endpoint.

Signaling Pathways and Experimental Workflows



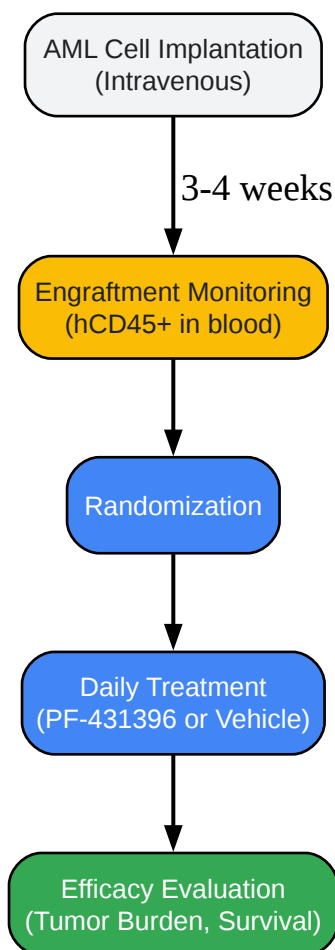
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Caption: FAK Signaling Pathway and Inhibition by **PF-431396**.



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Caption: Experimental Workflow for Allergic Inflammation Models.



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Caption: Experimental Workflow for AML Xenograft Model.

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